molecular formula C17H23N5O5S B563337 Benzamide,  4-(aminosulfonyl)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- CAS No. 102613-61-6

Benzamide, 4-(aminosulfonyl)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-

Cat. No.: B563337
CAS No.: 102613-61-6
M. Wt: 409.5 g/mol
InChI Key: NQSAGUVTTWOEOS-UHFFFAOYSA-N
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Description

Benzamide, 4-(aminosulfonyl)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with an aminosulfonyl group and a pyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(aminosulfonyl)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the aminosulfonyl group through sulfonation reactions. The pyrimidinyl moiety is then incorporated via nucleophilic substitution reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of large quantities of the compound while maintaining stringent quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(aminosulfonyl)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core or the pyrimidinyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzamides and pyrimidines. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development.

Scientific Research Applications

Benzamide, 4-(aminosulfonyl)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, 4-(aminosulfonyl)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Pyrimidine derivatives: Compounds with similar pyrimidinyl moieties but different functional groups.

Uniqueness

Benzamide, 4-(aminosulfonyl)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- is unique due to its specific combination of functional groups and molecular architecture. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

102613-61-6

Molecular Formula

C17H23N5O5S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-sulfamoylbenzamide

InChI

InChI=1S/C17H23N5O5S/c1-3-9-21-14(18)13(16(24)22(10-4-2)17(21)25)20-15(23)11-5-7-12(8-6-11)28(19,26)27/h5-8H,3-4,9-10,18H2,1-2H3,(H,20,23)(H2,19,26,27)

InChI Key

NQSAGUVTTWOEOS-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N)N

Synonyms

Benzamide, 4-(aminosulfonyl)-N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-

Origin of Product

United States

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